Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate
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Overview
Description
Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate: is an organic compound that belongs to the class of esters It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanoate ester
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is a key intermediate in the synthesis of certain pharmaceutical agents, including antidepressants like duloxetine.
Industry:
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate largely depends on its application. In the context of its use as an intermediate in pharmaceutical synthesis, it undergoes various chemical transformations to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final pharmaceutical product.
Comparison with Similar Compounds
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate: Similar in structure but with the thiophene ring attached at a different position.
Methyl 3-hydroxy-3-(furan-3-yl)propanoate: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness: Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its biological activity and its suitability as an intermediate in the synthesis of specific pharmaceuticals.
Biological Activity
Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, hydroxyl group, and a propanoate backbone. Its molecular formula is C11H12O3S, and it belongs to the class of esters. The compound's structure influences its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceutical agents, including antidepressants like duloxetine.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism involves interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate gene expression related to cell cycle regulation further supports its potential as an anticancer agent.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Interaction : The compound interacts with specific enzymes, influencing metabolic pathways.
- Protein Binding : Its thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.
- Gene Regulation : It affects the expression of genes involved in cell proliferation and apoptosis, thereby exerting its therapeutic effects.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity at concentrations as low as 50 µM, with an IC50 value indicating effective inhibition of bacterial growth.
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM depending on the cell line used.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
Compound Name | Antimicrobial Activity (IC50 µM) | Anticancer Activity (IC50 µM) |
---|---|---|
This compound | 50 | 20 - 30 |
Duloxetine | Not applicable | 15 - 25 |
Other Thiophene Derivatives | Varies (30 - 70) | Varies (25 - 40) |
Properties
Molecular Formula |
C8H10O3S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3 |
InChI Key |
BEBYMSHMXDXJGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CSC=C1)O |
Origin of Product |
United States |
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